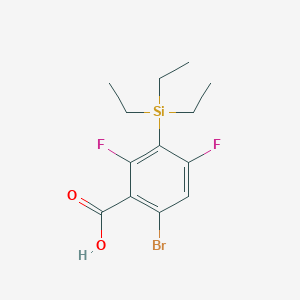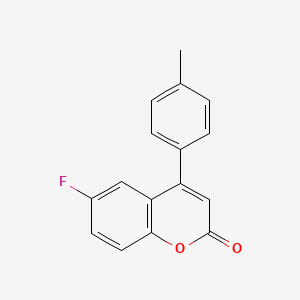
(3,4-dihydroxyphenyl) decanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-Dihydroxyphenyl) decanoate is an ester compound derived from the combination of a decanoic acid and a (3,4-dihydroxyphenyl) group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both hydroxyl groups and a long aliphatic chain imparts unique chemical and physical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-dihydroxyphenyl) decanoate typically involves the esterification of decanoic acid with (3,4-dihydroxyphenyl) methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of biocatalysts, such as lipases, can also be explored for a more environmentally friendly synthesis process.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dihydroxyphenyl) decanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Ethers and esters.
Scientific Research Applications
Chemistry
In chemistry, (3,4-dihydroxyphenyl) decanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound can be used to study the effects of esterified phenolic compounds on cellular processes. It can also serve as a model compound for understanding the metabolism of similar esters in living organisms.
Medicine
In medicine, this compound has potential applications as a drug delivery agent. Its ability to form stable esters with various drugs can improve the solubility and bioavailability of therapeutic agents.
Industry
In the industrial sector, this compound can be used in the formulation of cosmetics and personal care products. Its antioxidant properties make it a valuable ingredient in products aimed at protecting the skin from oxidative damage.
Mechanism of Action
The mechanism of action of (3,4-dihydroxyphenyl) decanoate involves its interaction with cellular membranes and enzymes. The hydroxyl groups can form hydrogen bonds with membrane lipids, altering membrane fluidity and permeability. Additionally, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (3,4-Dihydroxyphenyl) acetic acid
- (3,4-Dihydroxyphenyl) propanoic acid
- (3,4-Dihydroxyphenyl) butanoic acid
Uniqueness
Compared to its analogs, (3,4-dihydroxyphenyl) decanoate has a longer aliphatic chain, which imparts greater hydrophobicity and allows for better interaction with lipid membranes. This unique feature makes it particularly useful in applications where membrane interaction is crucial, such as drug delivery and cosmetic formulations.
Properties
CAS No. |
630128-59-5 |
|---|---|
Molecular Formula |
C16H24O4 |
Molecular Weight |
280.36 g/mol |
IUPAC Name |
(3,4-dihydroxyphenyl) decanoate |
InChI |
InChI=1S/C16H24O4/c1-2-3-4-5-6-7-8-9-16(19)20-13-10-11-14(17)15(18)12-13/h10-12,17-18H,2-9H2,1H3 |
InChI Key |
KXZHZLOOWKEVAH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)OC1=CC(=C(C=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Bis[(sulfanylmethyl)sulfanyl]ethane-1-thiol](/img/structure/B12586999.png)
![{4-[(5-Bromopentyl)oxy]phenyl}(4-hydroxyphenyl)methanone](/img/structure/B12587012.png)

![1-[(Naphthalen-1-yl)methyl]-1H-imidazole-2-carboxylic acid](/img/structure/B12587017.png)

![Phenol, 2-[(1-cyclohexyl-3-butenyl)amino]-3-methyl-](/img/structure/B12587035.png)
![9H-Pyrido[3,4-b]indole-3-carboxamide, 1-bromo-](/img/structure/B12587039.png)



![{2-[4-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]ethenyl}(hydroxy)boranyl](/img/structure/B12587059.png)



